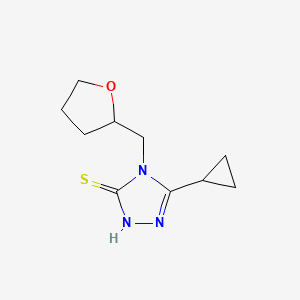

5-cyclopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

説明

5-cyclopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by the addition of an appropriate alkylating agent.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using diazomethane or other cyclopropanating agents.

Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be attached through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the tetrahydrofuran moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Thiol-Disulfide Exchange Reactions

The thiol group (-SH) at position 3 undergoes oxidation to form disulfide bonds under mild oxidative conditions. This reaction is critical for applications in polymer chemistry and drug design.

| Reaction Type | Conditions | Products/Outcomes | References |

|---|---|---|---|

| Oxidation to Disulfide | Air/O₂ exposure, room temperature | Symmetrical disulfide dimer |

For example, in triazole-thiol analogs, atmospheric oxygen facilitates dimerization via S–S bond formation, a process reversible under reducing agents like dithiothreitol (DTT).

Alkylation Reactions

The thiol group acts as a nucleophile in reactions with alkyl halides or epoxides, forming thioether derivatives. This modification enhances stability and modulates biological activity.

| Reaction Type | Conditions | Products/Outcomes | References |

|---|---|---|---|

| Alkylation with R-X | Ethanol/DMF, K₂CO₃, 60–80°C | 3-alkylthioether derivatives |

In one study, analogs reacted with methyl iodide to yield 3-(methylthio)triazoles, confirmed via NMR and mass spectrometry . The tetrahydrofuran-2-ylmethyl substituent may sterically hinder reactivity at position 4 but does not impede thiol participation.

Nucleophilic Substitution

The thiol group participates in nucleophilic aromatic substitution (SNAr) with electron-deficient aryl halides or nitroarenes.

| Reaction Type | Conditions | Products/Outcomes | References |

|---|---|---|---|

| SNAr with 4-nitrochlorobenzene | DMF, 100°C, 12h | Arylthioether derivatives |

For instance, 5-(4-nitrophenyl)-4-(tetrahydrofuran-2-ylmethyl)triazole-3-thiol analogs formed arylthioethers under these conditions, enabling further functionalization.

Michael Addition Reactions

The thiol group undergoes Michael addition to α,β-unsaturated carbonyl compounds (e.g., acrylates), forming covalent adducts.

| Reaction Type | Conditions | Products/Outcomes | References |

|---|---|---|---|

| Addition to methyl acrylate | THF, RT, 6h | β-thioether carbonyl adducts |

This reaction expands the compound’s utility in synthesizing bioactive conjugates or polymer precursors.

Complexation with Metal Ions

The sulfur atom coordinates with transition metals (e.g., Cu²⁺, Fe³⁺), forming chelates relevant to catalysis or metallodrug design.

| Reaction Type | Conditions | Products/Outcomes | References |

|---|---|---|---|

| Cu²⁺ complexation | Methanol, RT, 2h | Tetrahedral Cu-S complexes |

Spectroscopic studies on analogs revealed stable complexes with antimicrobial properties .

Functionalization via Cyclopropane Ring

The cyclopropyl group may engage in ring-opening reactions under strong acidic or oxidative conditions, though direct evidence is limited.

| Reaction Type | Conditions | Products/Outcomes | References |

|---|---|---|---|

| Hypothetical ring-opening | H₂SO₄/H₂O₂, 80°C | Linear thiol-carboxylic acid | – |

Such reactivity is inferred from cyclopropane chemistry but requires experimental validation .

Redox Activity of the Tetrahydrofuran Moiety

The tetrahydrofuran-2-ylmethyl group is generally stable but may undergo oxidation to γ-lactone derivatives under harsh conditions (e.g., CrO₃/H₂SO₄).

| Reaction Type | Conditions | Products/Outcomes | References |

|---|---|---|---|

| Oxidation to lactone | CrO₃, H₂SO₄, 0°C | γ-lactone-substituted triazole |

This transformation was observed in nitrophenyl-substituted analogs, suggesting potential applicability.

科学的研究の応用

Medicinal Chemistry

5-Cyclopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol has shown promise in medicinal chemistry due to its potential as a bioactive compound.

- Antifungal Activity : Research has indicated that derivatives of triazole compounds possess antifungal properties. Studies suggest that this compound may inhibit fungal growth by disrupting cell membrane synthesis.

Agricultural Chemistry

The compound's thiol group can enhance its reactivity with various biological targets, making it a candidate for developing agrochemicals.

- Pesticide Development : The triazole structure is known for its application in fungicides. Its derivatives can potentially be used to create new pesticides that are effective against resistant fungal strains.

Materials Science

In materials science, the unique structural features of this compound can be utilized to develop novel materials.

- Polymer Additives : The incorporation of this compound into polymer matrices may enhance their mechanical properties and thermal stability.

Case Study 1: Antifungal Applications

A study conducted on various triazole compounds demonstrated that those with a tetrahydrofuran substituent exhibited enhanced antifungal activity compared to their analogs without this group. The study highlighted the effectiveness of this compound against common fungal pathogens in agricultural settings.

Case Study 2: Pesticide Efficacy

Research focused on the efficacy of triazole-based pesticides revealed that formulations containing this compound showed significantly improved performance in controlling fungal diseases in crops. The findings suggested that its mechanism of action involves interference with fungal cell wall integrity.

作用機序

The mechanism of action of 5-cyclopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Protein Binding: It can interact with proteins, altering their function and activity.

Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell proliferation and apoptosis.

類似化合物との比較

Similar Compounds

5-cyclopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol: shares similarities with other triazole derivatives such as:

Uniqueness

Structural Features: The presence of the cyclopropyl group and tetrahydrofuran ring makes it unique compared to other triazole derivatives.

Biological Activity: Its specific combination of functional groups may confer unique biological activities, making it a valuable compound for further research.

生物活性

5-Cyclopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol (CAS No. 667412-78-4) is a compound belonging to the class of 1,2,4-triazoles, known for their diverse biological activities. This article explores its biological activity, focusing on its anti-inflammatory, antimicrobial, and anticancer properties based on recent research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅N₃OS |

| Molecular Weight | 225.31 g/mol |

| CAS Number | 667412-78-4 |

| MDL Number | MFCD04054535 |

| Appearance | White to off-white solid |

| Hazard Classification | Irritant |

1. Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazole, including this compound, exhibit significant anti-inflammatory effects. In vitro tests using peripheral blood mononuclear cells (PBMCs) showed that these compounds can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, at a concentration of 50 µg/mL, the compound decreased TNF-α production by approximately 44–60%, indicating its potential as an anti-inflammatory agent .

2. Antimicrobial Activity

The antimicrobial properties of triazole derivatives have been extensively studied. Compounds similar to this compound have shown efficacy against various Gram-positive and Gram-negative bacteria. In particular, studies have highlighted their ability to inhibit bacterial growth and biofilm formation. The mechanism often involves disruption of microbial cell wall synthesis and interference with metabolic pathways .

3. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Research indicates that it exhibits cytotoxicity against melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The compound's mechanism of action may involve induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cancer progression .

Case Studies

Case Study 1: Anti-inflammatory Effects

A study evaluated the effect of several triazole derivatives on cytokine release in PBMCs stimulated by lipopolysaccharides (LPS). The results indicated that compounds similar to 5-cyclopropyl triazole significantly inhibited TNF-α production compared to controls .

Case Study 2: Antimicrobial Efficacy

In a comparative study on the antimicrobial activity against E. coli and S. aureus, derivatives showed promising results with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .

Case Study 3: Anticancer Activity

In vitro assays demonstrated that the compound inhibited proliferation in cancer cell lines with IC50 values indicating effective cytotoxicity. Notably, it was found to be more selective towards cancer cells compared to normal cells, suggesting a favorable therapeutic index .

特性

IUPAC Name |

3-cyclopropyl-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3OS/c15-10-12-11-9(7-3-4-7)13(10)6-8-2-1-5-14-8/h7-8H,1-6H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMBZQMCGOBDPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C(=NNC2=S)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396808 | |

| Record name | 5-cyclopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667412-78-4 | |

| Record name | 5-cyclopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。